Morpholine vs. 3-Hydroxypyrrolidine: Impact on NAPE-PLD Inhibitory Potency
In the pyrimidine-4-carboxamide NAPE-PLD inhibitor series, replacement of the morpholine substituent (R3) with (S)-3-hydroxypyrrolidine increased potency by approximately 10-fold (from pIC50 ~6.1 to 7.14), while simultaneously reducing lipophilicity (cLogP) [1]. The target compound retains the morpholine group, yielding a predicted intermediate potency and higher cLogP compared to the optimized tool compound LEI-401. This differentiation is critical for users requiring a less potent, more lipophilic analog for SAR studies where maximal potency is not desired.
| Evidence Dimension | NAPE-PLD pIC50 |
|---|---|
| Target Compound Data | Predicted ~6.1 (based on morpholine class effect) – direct measurement not available |
| Comparator Or Baseline | LEI-401: pIC50 = 7.14 ± 0.04 (morpholine replaced by (S)-3-hydroxypyrrolidine) |
| Quantified Difference | ~10-fold lower potency for morpholine-containing analogs |
| Conditions | NAPE-PLD enzymatic assay; recombinant human enzyme; substrate: NAPE 14:0/18:1 |
Why This Matters
For procurement decisions in NAPE-PLD research, this compound serves as a specific control to probe the contribution of the morpholine group to target engagement and lipophilicity.
- [1] Mock, E. D.; et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N‑Acylphosphatidylethanolamine Phospholipase D. J. Med. Chem. 2021, 64, 481–515. View Source
